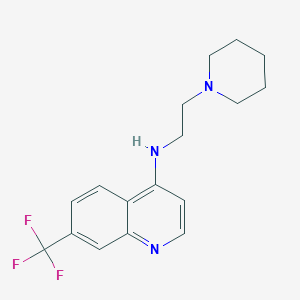
(2-Piperidin-1-yl-ethyl)-(7-trifluoromethyl-quinolin-4-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Piperidin-1-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and an amine group attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Piperidin-1-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the quinoline core.
Introduction of the Amine Group: The amine group can be introduced through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline or piperidine derivatives.
Scientific Research Applications
N-(2-(Piperidin-1-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs, particularly for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(Piperidin-1-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring and amine group can form hydrogen bonds or ionic interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Piperidin-1-yl)ethyl)quinolin-4-amine: Lacks the trifluoromethyl group, which may result in different biological activity and pharmacokinetic properties.
7-(Trifluoromethyl)quinolin-4-amine: Lacks the piperidine ring, which may affect its interaction with biological targets.
N-(2-(Morpholin-4-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine: Contains a morpholine ring instead of a piperidine ring, which may alter its chemical and biological properties.
Uniqueness
N-(2-(Piperidin-1-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine is unique due to the combination of the piperidine ring, trifluoromethyl group, and amine group, which together contribute to its distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperidine ring and amine group provide specific interactions with biological targets.
Properties
CAS No. |
289628-56-4 |
|---|---|
Molecular Formula |
C17H20F3N3 |
Molecular Weight |
323.36 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylethyl)-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C17H20F3N3/c18-17(19,20)13-4-5-14-15(6-7-21-16(14)12-13)22-8-11-23-9-2-1-3-10-23/h4-7,12H,1-3,8-11H2,(H,21,22) |
InChI Key |
FKKXOTPFSJAMSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC2=C3C=CC(=CC3=NC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)
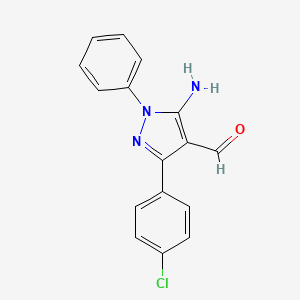
![4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12879667.png)
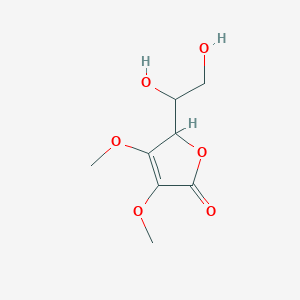

![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)

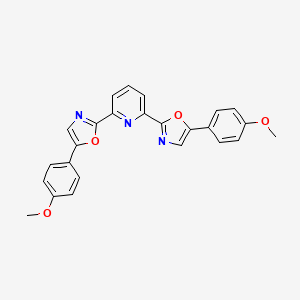
![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)
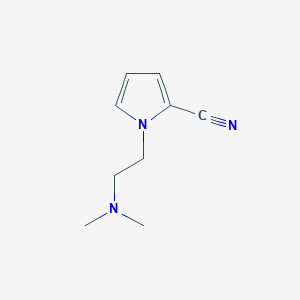
![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
![2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12879713.png)
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
![4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)
